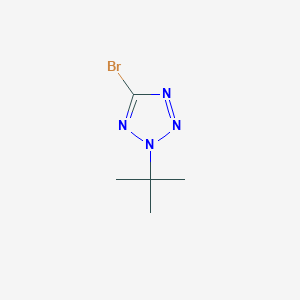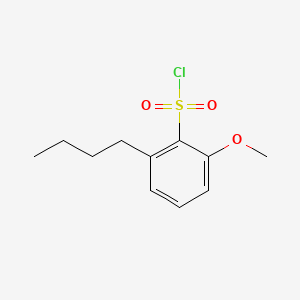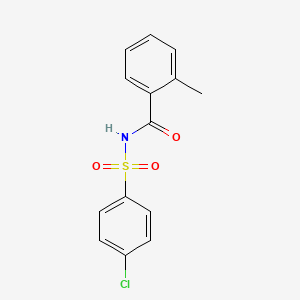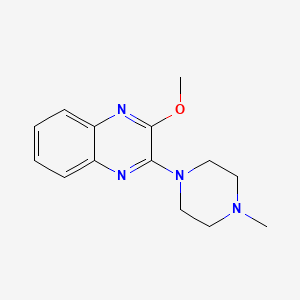
2-Methoxy-3-(4-methylpiperazin-1-yl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-3-(4-methylpiperazin-1-yl)quinoxaline is a nitrogen-containing heterocyclic compound It belongs to the quinoxaline family, which is known for its diverse pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-(4-methylpiperazin-1-yl)quinoxaline typically involves the condensation of appropriate precursors. One common method includes the reaction of 2-chloro-3-nitroquinoxaline with 4-methylpiperazine in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
For large-scale production, continuous flow synthesis can be employed. This method enhances the efficiency and yield of the compound. The process involves the use of a continuous reactor where the reactants are continuously fed, and the product is continuously removed. This method ensures better control over reaction parameters and reduces the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-(4-methylpiperazin-1-yl)quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinoxaline derivatives with oxidized functional groups.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted quinoxaline derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
2-Methoxy-3-(4-methylpiperazin-1-yl)quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-(4-methylpiperazin-1-yl)quinoxaline involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit the c-MYC transcription factor, which is crucial for the growth and proliferation of cancer cells . The compound’s ability to stabilize G-quadruplex structures in DNA also contributes to its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline
- 2-Methoxy-3-(piperazin-2-yl)quinoxaline
- Quinolinyl-pyrazoles
Uniqueness
2-Methoxy-3-(4-methylpiperazin-1-yl)quinoxaline stands out due to its specific substitution pattern, which imparts unique biological activities. Its methoxy group and piperazine ring contribute to its ability to interact with molecular targets in a distinct manner compared to other quinoxaline derivatives .
This compound’s unique structure and properties make it a valuable candidate for further research and development in various scientific fields.
Properties
CAS No. |
883951-73-3 |
|---|---|
Molecular Formula |
C14H18N4O |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
2-methoxy-3-(4-methylpiperazin-1-yl)quinoxaline |
InChI |
InChI=1S/C14H18N4O/c1-17-7-9-18(10-8-17)13-14(19-2)16-12-6-4-3-5-11(12)15-13/h3-6H,7-10H2,1-2H3 |
InChI Key |
QETCEBAPJZFLHN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3N=C2OC |
solubility |
38.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![((8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)hydrazine](/img/structure/B13579802.png)
![rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylicacid,cis](/img/structure/B13579815.png)
![5-cyclopropyl-N-{4-[1-(morpholin-4-yl)ethyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B13579827.png)


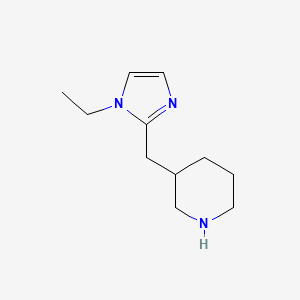

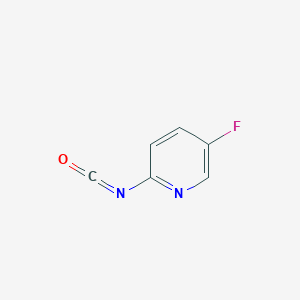
![2-Methyl-2-[4-(pyrrolidin-1-yl)phenyl]propan-1-ol](/img/structure/B13579863.png)

